molecular formula C6H3ClO4 B1234892 trans-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide CAS No. 22752-93-8

trans-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide

Cat. No.: B1234892
CAS No.: 22752-93-8
M. Wt: 174.54 g/mol
InChI Key: ADSGHWJRPOXXTD-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-chloro-4-carboxymethylenebut-2-en-1,4-olide is the trans-isomer of 2-chloro-4-carboxymethylenebut-2-en-1,4-olide. It is a 2-chloro-4-carboxymethylenebut-2-en-1,4-olide and a chlorodienelactone. It derives from a trans-4-carboxymethylenebut-2-en-4-olide. It is a conjugate acid of a trans-2-chloro-4-carboxylatomethylenebut-2-en-1,4-olide(1-).

Scientific Research Applications

Biodegradation and Environmental Microbiology

Trans-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide is identified in the context of environmental microbiology and biodegradation. It is a compound formed during the degradation of chlorosubstituted aromatic compounds by bacterial strains like Pseudomonas sp. Strain B13. This compound is a significant intermediate in the bacterial degradation pathways of chlorinated aromatic compounds, highlighting its importance in bioremediation and environmental clean-up processes (Schwein et al., 1988).

Microbial Metabolism Studies

Research into microbial metabolism has also focused on this compound. This compound is part of the metabolic pathway in bacteria like Alcaligenes eutrophus JMP 134, which metabolize chloroaromatic compounds. Such studies are essential for understanding how microorganisms can be used to degrade environmental pollutants (Pieper et al., 1991).

Enzyme Activity and Mechanism Studies

Enzymatic activities involving this compound are a key area of research. For instance, studies have shown enzyme activities converting this compound into its cis-isomer in certain bacterial strains. This research is crucial for understanding the enzymatic mechanisms involved in the transformation of chlorinated compounds in nature (Schmidt & Knackmuss, 1980).

Chemical Synthesis and Organic Chemistry

In the field of organic chemistry, this compound is relevant in studies focused on chemical syntheses and reactions involving chlorinated compounds. These studies contribute to the broader understanding of reaction mechanisms and synthesis strategies in organic chemistry (Ishikawa et al., 2002).

Properties

CAS No.

22752-93-8

Molecular Formula

C6H3ClO4

Molecular Weight

174.54 g/mol

IUPAC Name

(2Z)-2-(4-chloro-5-oxofuran-2-ylidene)acetic acid

InChI

InChI=1S/C6H3ClO4/c7-4-1-3(2-5(8)9)11-6(4)10/h1-2H,(H,8,9)/b3-2-

InChI Key

ADSGHWJRPOXXTD-IHWYPQMZSA-N

Isomeric SMILES

C\1=C(C(=O)O/C1=C\C(=O)O)Cl

SMILES

C1=C(C(=O)OC1=CC(=O)O)Cl

Canonical SMILES

C1=C(C(=O)OC1=CC(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
Reactant of Route 2
trans-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
Reactant of Route 3
trans-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
Reactant of Route 4
trans-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
Reactant of Route 5
trans-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
Reactant of Route 6
trans-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide

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